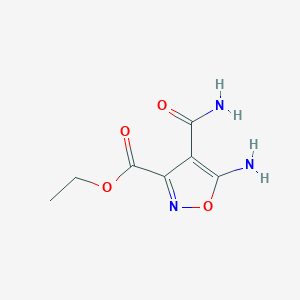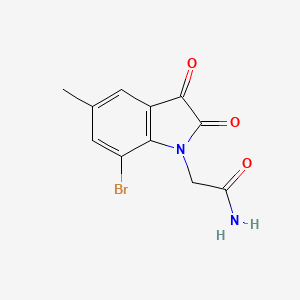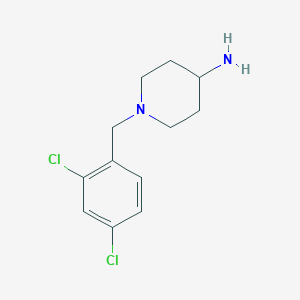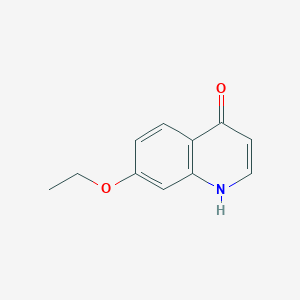![molecular formula C23H18N2O2 B12118514 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)
3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Fenilbenzo[c]isoxazol-5-il 1,2,3,4-tetrahidroquinolyl cetona es un compuesto orgánico complejo que pertenece a la clase de los derivados de isoxazol. Los isoxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y uno de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 3-Fenilbenzo[c]isoxazol-5-il 1,2,3,4-tetrahidroquinolyl cetona generalmente implica varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones específicas. Por ejemplo, la síntesis podría comenzar con la preparación de 3-Fenilbenzo[c]isoxazol a través de una reacción de cicloadición que involucra óxidos de nitrilo y alquinos. Este intermedio luego puede reaccionar con derivados de 1,2,3,4-tetrahidroquinolina en condiciones adecuadas para formar la cetona deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para asegurar un alto rendimiento y pureza. Técnicas como la síntesis asistida por microondas, procesos catalíticos y química de flujo continuo pueden emplearse para aumentar la producción. Estos métodos no solo mejoran la eficiencia, sino que también reducen el impacto ambiental del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-Fenilbenzo[c]isoxazol-5-il 1,2,3,4-tetrahidroquinolyl cetona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la bromación.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
La 3-Fenilbenzo[c]isoxazol-5-il 1,2,3,4-tetrahidroquinolyl cetona tiene varias aplicaciones de investigación científica:
Química medicinal: Se explora su potencial como agente antimicrobiano y antifúngico.
Síntesis orgánica: El compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de materiales: Se investiga por sus propiedades en el desarrollo de nuevos materiales con características electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 3-Fenilbenzo[c]isoxazol-5-il 1,2,3,4-tetrahidroquinolyl cetona involucra su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede inhibir el crecimiento de bacterias u hongos al interferir con sus vías metabólicas. Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación específica y el organismo que se está apuntando.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Fenilbenzo[c]isoxazol-5-il 1,2,3-triazol-4-carboxamidas
- Ácido 3-Fenilbenzo[c]isoxazol-5-il acrílico
Unicidad
La 3-Fenilbenzo[c]isoxazol-5-il 1,2,3,4-tetrahidroquinolyl cetona es única debido a sus características estructurales específicas que combinan las porciones de isoxazol y tetrahidroquinolina. Esta combinación imparte propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H18N2O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-quinolin-1-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
InChI |
InChI=1S/C23H18N2O2/c26-23(25-14-6-10-16-7-4-5-11-21(16)25)18-12-13-20-19(15-18)22(27-24-20)17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14H2 |
Clave InChI |
JCLJAYXNDLWKOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)
![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)






